Carcinogenic Potency (TD₅₀) Comparison: NMHPA vs. β‑Hydroxyethyl Analog NMHEA
In standardized rat cancer bioassays compiled by the CPDB, 3‑(methylnitrosoamino)‑1‑propanol (NMHPA) exhibits a harmonic‑mean TD₅₀ of 1.66 mg/kg/day, while N‑nitrosomethyl‑(2‑hydroxyethyl)amine (NMHEA, CAS 26921‑68‑6) has a TD₅₀ of 1.29 mg/kg/day [1][2]. The higher TD₅₀ indicates lower carcinogenic potency for the γ‑hydroxylated compound.
| Evidence Dimension | Carcinogenic potency (TD₅₀ in rats) |
|---|---|
| Target Compound Data | TD₅₀ = 1.66 mg/kg/day (harmonic mean; target sites: liver, lung) |
| Comparator Or Baseline | NMHEA: TD₅₀ = 1.29 mg/kg/day (target sites: liver, nasal cavity) |
| Quantified Difference | NMHPA TD₅₀ is 1.29‑fold higher (≈ 29 % less potent) |
| Conditions | Rat chronic bioassay data harmonized by CPDB; route: oral gavage |
Why This Matters
A higher TD₅₀ directly translates to a higher acceptable intake (AI) under ICH M7 and EMA nitrosamine guidelines, making NMHPA a less restrictive impurity limit reference and a more conservative choice for analytical sensitivity benchmarking.
- [1] Carcinogenic Potency Database (CPDB). N‑Nitrosomethyl‑(3‑hydroxypropyl)amine (CAS 70415‑59‑7). Available at: https://www.cpdb.thomas-slone.org/chempages/N-NITROSOMETHYL-(3-HYDROXYPROPYL)AMINE.html (accessed 2026‑04‑28). View Source
- [2] Carcinogenic Potency Database (CPDB). N‑Nitrosomethyl‑(2‑hydroxyethyl)amine (CAS 26921‑68‑6). Available at: https://www.cpdb.thomas-slone.org/chempages/N-NITROSOMETHYL-(2-HYDROXYETHYL)AMINE.html (accessed 2026‑04‑28). View Source
